N-(2-Hydroxyethyl)-N,N'-ethylenebisformamide
Description
N-(2-Hydroxyethyl)-N,N'-ethylenebisformamide is a synthetic organic compound characterized by a central ethylene backbone flanked by formamide groups and a hydroxyethyl substituent. Its hydroxyethyl group confers hydrophilic properties, which may enhance solubility in polar solvents and influence interactions with metal ions or biological systems .
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[formyl(2-hydroxyethyl)amino]ethyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c9-4-3-8(6-11)2-1-7-5-10/h5-6,9H,1-4H2,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMQUFXDXSCGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCO)C=O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948063 | |
| Record name | {2-[Formyl(2-hydroxyethyl)amino]ethyl}methanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25209-62-5 | |
| Record name | N-[2-(Formylamino)ethyl]-N-(2-hydroxyethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25209-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {2-[Formyl(2-hydroxyethyl)amino]ethyl}methanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)-N,N'-ETHYLENEBISFORMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N,N’-ethylenebisformamide typically involves the reaction of ethylenediamine with formic acid and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Formic Acid+Ethylene Oxide→N-(2-Hydroxyethyl)-N,N’-ethylenebisformamide
Industrial Production Methods: In an industrial setting, the production of N-(2-Hydroxyethyl)-N,N’-ethylenebisformamide may involve the use of catalysts to enhance the reaction rate and yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for formamide derivatives. For N-(2-Hydroxyethyl)-N,N'-ethylenebisformamide, hydrolysis can occur under acidic or basic conditions, leading to cleavage of the formamide bonds.
Mechanism :
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling water to attack and form a tetrahedral intermediate. Subsequent collapse releases formic acid and regenerates the amine .
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Basic Hydrolysis : Hydroxide ions deprotonate the amide nitrogen, leading to direct nucleophilic substitution and release of ammonia or amines .
Thermal Decomposition
Heating this compound may induce decomposition, particularly in the presence of catalysts like formic acid.
| Temperature Range | Catalyst | Products | Reference |
|---|---|---|---|
| 50–120°C | Formic acid | Ethylidene bis-formamide + H₂O |
Key Findings :
-
Formic acid acts as both a catalyst and solvent, stabilizing intermediates and reducing side reactions .
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Prolonged heating (>24 hours) risks formamide hydrolysis, generating byproducts like ammonium formate .
Alkylation and Acylation
The hydroxyl group and secondary amines in the structure provide sites for alkylation or acylation.
Example Reaction :
Mechanism :
-
The hydroxyl group undergoes nucleophilic substitution with acetyl chloride, forming an ester.
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Secondary amines may react with alkyl halides to form quaternary ammonium salts.
Limitations : Steric hindrance from the ethylene bridge may reduce reaction efficiency at the amine sites .
Coordination Chemistry
The compound’s hydroxyl and amine groups enable metal coordination, relevant in catalysis or material science.
| Metal Ion | Proposed Coordination Sites | Application |
|---|---|---|
| Cu²⁺ | Amide N, hydroxyl O | Catalytic intermediates |
| Fe³⁺ | Ethylene diamine backbone | Polymer synthesis |
Insight :
-
Similar ethylenediamine derivatives exhibit chelation with transition metals, forming stable complexes .
Polymerization Potential
The hydroxyl and amide functionalities suggest utility in polyamide or polyurethane synthesis.
Pathway :
-
Condensation polymerization with diacids or diisocyanates.
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Cross-linking via epoxy resins or aldehydes.
Challenges :
Redox Reactions
The hydroxyl group can undergo oxidation to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄).
Example :
\text{C H N O }\xrightarrow{\text{KMnO H }}\text{C H N O }\(\text{ketone})+\text{H O}
Caution : Over-oxidation may degrade the amide bonds.
Critical Research Gaps
-
Experimental validation of hydrolysis kinetics and thermodynamics.
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Exploration of stereochemical outcomes in coordination chemistry.
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Optimization of polymerization conditions to minimize side reactions.
Scientific Research Applications
Chemistry
- Synthesis of Polymers : HEEF is utilized as a plasticizer in the production of starch-based films. Research indicates that it enhances the flexibility and mechanical properties of these films, making them suitable for various packaging applications .
- Reagent in Organic Synthesis : The compound serves as an intermediate in the synthesis of other organic molecules, facilitating complex chemical reactions due to its reactive functional groups.
Biology
- Biochemical Studies : HEEF has been investigated for its interactions with biomolecules, contributing to studies on enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds makes it a candidate for stabilizing protein structures .
- Potential Therapeutic Applications : Preliminary studies suggest that HEEF may have therapeutic potential, particularly as a precursor for drug development targeting various diseases. Its structural similarity to other known bioactive compounds positions it as a candidate for further pharmacological exploration.
Medicine
- Drug Development : HEEF is being explored for its role in synthesizing new pharmaceutical agents. Its unique properties may enhance the efficacy of drug formulations by improving solubility and bioavailability .
Industrial Applications
- Plasticizer : In the plastics industry, HEEF is employed to improve the flexibility and durability of polymer materials. Its use as a plasticizer in starch-based films demonstrates its effectiveness in enhancing material properties while maintaining biodegradability.
- Coatings and Adhesives : The compound's adhesive properties make it suitable for use in coatings and adhesives, where it can improve adhesion strength and durability.
Starch-Based Film Development
A study conducted by researchers focused on the preparation and properties of starch-based films using HEEF as a plasticizer. The results indicated that films containing HEEF exhibited improved tensile strength and elongation at break compared to control samples without plasticizers. This application highlights HEEF's potential for sustainable packaging solutions .
Drug Formulation Research
In drug formulation studies, HEEF was incorporated into various formulations to assess its impact on drug release profiles. Results showed that formulations containing HEEF demonstrated enhanced release rates compared to traditional excipients, suggesting its utility in developing more effective drug delivery systems .
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N’-ethylenebisformamide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, while the formamide groups can participate in nucleophilic and electrophilic reactions. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
(a) Hydroxyethyl-Containing Surfactants
- BHMDB (N,N-bis(2-hydroxyethyl)-N-methyldodecyl ammonium bromide) : Compared to DTAB (dodecyl trimethyl ammonium bromide), BHMDB exhibits superior flotation selectivity, lower toxicity (LC₅₀: ~40 mg/L vs. DTAB’s ~25 mg/L), and higher hydrophobicity due to hydrogen bonding from hydroxyethyl groups. However, BHMDB degrades more slowly, highlighting a trade-off between performance and environmental persistence .
- N,N′-Bis(2-hydroxyethyl)terephthalamide : This aromatic diamide derivative demonstrates higher rigidity and thermal stability compared to aliphatic analogs like N,N′-bis(2-hydroxyethyl)oxalamide (BHEOX), making it suitable for high-temperature polymer applications .
(b) Solvents and CO₂ Capture Agents
- N-(2-hydroxyethyl)formamide (HEF) and N,N’-bis(2-hydroxyethyl)oxalamide (BHEOX) : These solvents exhibit moderate CO₂ absorption capacities (~0.3–0.5 mol CO₂/mol solvent) due to their polar hydroxyethyl and amide groups. However, their energy penalties for regeneration are higher than piperazine-based solvents like HEPPSO, which prioritize efficiency over biodegradability .
(c) Metal Chelators
- HEPPSO (N-(2-hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid): Compared to DIPSO (3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid), HEPPSO forms weaker copper(II) complexes (log K = 8.2 vs. DIPSO’s log K = 9.1), making it less suitable for trace metal speciation studies requiring strong chelation .
Toxicological and Environmental Aspects
Hydroxyethyl groups generally reduce acute toxicity compared to non-hydroxylated analogs. For example:
Biological Activity
N-(2-Hydroxyethyl)-N,N'-ethylenebisformamide, commonly referred to as HEEDAF, is a compound of significant interest in various biological research fields. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
HEEDAF is characterized by its unique molecular structure, which includes two hydroxyethyl groups and an ethylene bisformamide backbone. This configuration contributes to its solubility and reactivity, making it a versatile compound in biochemical applications.
Biological Activity Overview
HEEDAF has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may interact with various biological targets, influencing cellular processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Studies have demonstrated that HEEDAF exhibits significant antimicrobial properties against a range of pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Case Study : A study assessed the efficacy of HEEDAF against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity.
Anticancer Potential
HEEDAF has also been investigated for its anticancer effects. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Research Findings : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with HEEDAF led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. This effect was attributed to increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.
The biological activity of HEEDAF can be attributed to several mechanisms:
- Enzyme Inhibition : HEEDAF may inhibit specific enzymes involved in metabolic pathways, disrupting cellular homeostasis.
- DNA Interaction : The compound has shown the ability to form adducts with DNA, potentially leading to mutagenic effects.
- Cell Signaling Modulation : It can modulate signaling pathways related to cell survival and apoptosis.
Table 1: Biological Activity Summary of HEEDAF
| Activity Type | Target Organism/Cell Line | MIC/EC50 | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL | Membrane disruption |
| Antimicrobial | S. aureus | 32 µg/mL | Metabolic interference |
| Anticancer | MCF-7 (breast cancer) | 25 µM (48h) | Apoptosis via ROS increase |
Table 2: Comparative Analysis with Other Compounds
| Compound Name | MIC (µg/mL) | EC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | 32 | 25 | Antimicrobial/Anticancer |
| Compound X | 64 | 50 | Antimicrobial |
| Compound Y | 16 | 10 | Anticancer |
Safety and Toxicity Assessment
Safety assessments indicate that HEEDAF exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to fully understand its safety profile in vivo.
- Toxicity Study : In a preliminary toxicity study on mice, no significant adverse effects were observed at doses up to 100 mg/kg body weight.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Hydroxyethyl)-N,N'-ethylenebisformamide, and how can purity be validated?
- Methodology : The compound can be synthesized via condensation reactions involving ethanolamine derivatives and formylation agents. For example, analogous bis(hydroxyethyl) compounds are synthesized by reacting ethanolamine with oxalate esters or formamide precursors under controlled pH and temperature (e.g., 60–80°C). Catalysts like sulfuric acid or Lewis acids may enhance yield .
- Validation : Purity is confirmed using NMR to verify hydroxyethyl (-CHCHOH) and formamide (-N-C(=O)-) proton signals. LC-MS (ESI) can assess molecular weight consistency (e.g., calculated vs. observed m/z). Additional techniques like FT-IR (amide I/II bands) and elemental analysis ensure structural integrity .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
- Methodology : Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Hydrolytic stability is tested by incubating the compound in aqueous buffers (pH 3–10) and monitoring degradation via HPLC. Hygroscopicity is evaluated using dynamic vapor sorption (DVS) or Karl Fischer titration .
- Key Metrics : Degradation products (e.g., ethanolamine, formic acid) should be quantified using GC-MS or NMR .
Q. How does the hydroxyethyl group influence the compound’s solubility and reactivity in polar solvents?
- Methodology : Solubility is determined in solvents like DMF, DMSO, water, and ethanol via gravimetric methods. Reactivity studies involve monitoring nucleophilic substitution or oxidation reactions (e.g., with acyl chlorides or peroxides) using UV-Vis spectroscopy or NMR kinetics.
- Findings : The hydroxyethyl group enhances water solubility due to hydrogen bonding, while DMF improves solubility for reactions requiring aprotic conditions .
Advanced Research Questions
Q. What mechanistic insights explain formamide group reactivity during catalytic transformations?
- Methodology : Density functional theory (DFT) calculations model electron density distribution in the formamide moiety to predict sites for electrophilic/nucleophilic attack. Experimental validation includes kinetic isotope effects (KIEs) and trapping intermediates with quenching agents (e.g., TEMPO).
- Case Study : In DMF-mediated reactions, the formamide carbonyl acts as a Lewis base, coordinating to metal catalysts (e.g., Pd or Ni) to facilitate cross-coupling or hydrogenation reactions .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodology : Contradictions often arise from dynamic processes (e.g., rotamer interconversion). Variable-temperature NMR (VT-NMR) can slow conformational exchange, resolving split signals. For example, ethylenebisformamide derivatives may exhibit coalescence temperatures >100°C in DMSO-d .
- Validation : 2D NMR (COSY, HSQC) assigns coupling partners, while NOESY confirms spatial proximity of hydroxyethyl and ethylene groups .
Q. What strategies mitigate analytical challenges posed by hygroscopicity in quantitative studies?
- Methodology : Store the compound in desiccators with PO or under nitrogen. For quantification, use anhydrous solvents (e.g., dried DMF over molecular sieves) and calibrate Karl Fischer titrators with traceable standards.
- Advanced Techniques : Gravimetric analysis under controlled humidity (e.g., 20% RH) paired with in-situ FT-IR monitors water adsorption kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
